molecular formula C13H16N4O3S2 B11764290 4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764290
M. Wt: 340.4 g/mol
InChI Key: BIAVEMRHTBAEGP-UHFFFAOYSA-N
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Description

4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative characterized by a morpholinosulfonylphenyl substituent at position 5 and a methyl group at position 4 of the triazole ring.

Properties

Molecular Formula

C13H16N4O3S2

Molecular Weight

340.4 g/mol

IUPAC Name

4-methyl-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H16N4O3S2/c1-16-12(14-15-13(16)21)10-2-4-11(5-3-10)22(18,19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3,(H,15,21)

InChI Key

BIAVEMRHTBAEGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Sulfonyl Phenyl Group: The sulfonyl phenyl group can be introduced via a sulfonation reaction using sulfonyl chlorides and an appropriate base.

    Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Overview

4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a triazole ring, a morpholinosulfonyl group, and a thiol functional group, which together contribute to its reactivity and biological efficacy. The molecular formula of this compound is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, and it has garnered attention for its antibacterial, antifungal, and anticancer properties.

Biological Activities

Research indicates that this compound exhibits significant biological activity across various domains:

  • Antibacterial Activity : The compound has been studied for its ability to target specific bacterial pathways involved in virulence. It shows promise as a novel antibacterial agent against resistant strains of bacteria.
  • Antifungal Properties : Its structural characteristics allow it to act effectively against fungal pathogens, making it a candidate for antifungal drug development.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

Synthetic Routes

Several synthetic pathways have been explored to produce this compound. These include:

  • Condensation Reactions : Involving the reaction of appropriate thiols with triazole derivatives.
  • Cyclization Techniques : Utilizing cyclization reactions to form the triazole ring while integrating the morpholinosulfonyl group.

Case Study 1: Antibacterial Efficacy

A study conducted by Gümrükçüoğlu et al. explored the synthesis and antimicrobial activity of various triazole derivatives, including this compound. The results indicated that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar-well diffusion methods to assess susceptibility and confirmed the effectiveness through various spectroscopic techniques (FTIR, NMR) .

Case Study 2: Antifungal Activity

In another investigation focused on antifungal applications, researchers synthesized several derivatives of triazole compounds and evaluated their activity against common fungal strains. The findings revealed that this compound exhibited potent antifungal properties comparable to established antifungal agents. This study emphasized the importance of structural modifications in enhancing biological activity .

Comparative Analysis of Related Compounds

The following table summarizes key features and activities of structurally related compounds:

Compound NameStructureKey FeaturesBiological Activity
4-Amino-5-(phenyl)-4H-1,2,4-triazole-3-thiolStructureAmino group at 4-positionAnticonvulsant properties
5-(Morpholino)-1H-pyrazole-3-thiolStructurePyrazole instead of triazoleAntimicrobial activity
5-(p-Toluenesulfonyl)-1H-pyrazoleStructureSulfonamide functionalityAntitumor effects

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole-3-thiol derivatives exhibit diverse biological activities depending on substituents at positions 4 and 4. Key structural analogs include:

Compound Name Position 4 Substituent Position 5 Substituent Key Features
Target Compound Methyl 4-(Morpholinosulfonyl)phenyl Sulfonamide group enhances solubility and potential CNS activity
4-(4-Methoxyphenyl)-5-phenyl analog 4-Methoxyphenyl Phenyl Methoxy group improves lipophilicity; shows antifungal activity
5-(4-Ethoxyphenyl)-4-[(2E)-hydrazinyl] derivative 4-(Hydrazinyl) 4-Ethoxyphenyl Ethoxy group may influence antioxidant properties
4-(3-Methoxypropyl)-5-(morpholinosulfonyl) analog 3-Methoxypropyl 4-(Morpholinosulfonyl)phenyl Methoxypropyl chain could increase bioavailability
5-(4-Cyanophenyl)-4-methyl derivative Methyl 4-Cyanophenyl Cyano group enhances electronic properties; melting point 239–240°C

Key Observations :

  • Electron-Withdrawing Groups (e.g., sulfonamide, cyano) improve thermal stability and solubility.
  • Aromatic Substituents (e.g., phenyl, fluorophenyl) correlate with antimicrobial and antifungal activities .
  • Alkyl Chains (e.g., methoxypropyl) may enhance bioavailability by balancing lipophilicity and solubility .

Physical and Spectroscopic Properties

  • Melting Points: Analogs with electron-withdrawing groups (e.g., 4-cyanophenyl, 4-bromophenyl) exhibit higher melting points (226–260°C) compared to alkyl-substituted derivatives (159–227°C) . The morpholinosulfonyl group’s polarity suggests the target compound may have a melting point >200°C.
  • Spectroscopy : FTIR and NMR are standard for characterizing triazole-thiols. For example, ¹H-NMR signals for SCH₂ protons appear at δ 3.5–4.5 ppm, while aromatic protons range from δ 6.8–8.2 ppm .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with hydrazinecarbothioamide precursors. A common approach includes:

Cyclization : Reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media to form the triazole-thiol core .

Sulfonylation : Introducing the morpholinosulfonyl group via nucleophilic substitution using morpholine and sulfonyl chloride derivatives.

Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. Yield Optimization Strategies :

  • Use microwave-assisted synthesis (e.g., 60–80°C, 20–40 min) to enhance reaction efficiency and reduce side products .
  • Monitor pH during cyclization (pH 9–11) to prevent premature decomposition .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • ¹H-NMR and ¹³C-NMR : Confirm regioselectivity of the triazole ring and substitution patterns. For example, the thiol proton (SH) typically appears as a singlet at δ 13.5–14.0 ppm .
  • LC-MS : Validate molecular ion peaks (e.g., [M+H]+) and detect impurities.
  • Elemental Analysis : Ensure stoichiometric accuracy (C, H, N, S) within ±0.3% deviation .
  • IR Spectroscopy : Identify key functional groups (e.g., S-H stretch at ~2550 cm⁻¹, sulfonyl S=O at 1150–1350 cm⁻¹) .

Q. How are alkylated or Mannich base derivatives of this compound synthesized, and what are their applications?

Methodological Answer:

  • Alkylation : React the triazole-thiol with alkyl halides (e.g., 1-iodobutane) in DMF/K₂CO₃ under reflux (80°C, 6–8 hr) to form S-alkyl derivatives .
  • Mannich Bases : Use formaldehyde and secondary amines (e.g., piperidine) in ethanol at 50°C for 4–6 hr to introduce aminomethyl groups .
  • Applications : Derivatives are studied for antimicrobial or enzyme inhibitory activity, leveraging the morpholinosulfonyl group’s electron-withdrawing properties to enhance target binding .

Advanced Research Questions

Q. How can mechanistic insights into the alkylation/Mannich reactions resolve contradictory yield data across studies?

Methodological Answer: Contradictions in yields (e.g., 40% vs. 70%) may arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while protic solvents (EtOH) may slow alkylation .
  • Base Strength : Stronger bases (KOH vs. K₂CO₃) deprotonate thiols more effectively but risk side reactions.
  • Resolution Strategy :
    • Conduct kinetic studies (e.g., varying temperature/time) to identify rate-limiting steps.
    • Use HPLC to quantify intermediates and optimize reaction progress .

Q. What computational methods are used to predict the biological activity and electronic properties of this compound?

Methodological Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or kinases) using AutoDock Vina. The morpholinosulfonyl group’s geometry enhances hydrogen bonding with active sites .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the triazole-thiol’s HOMO (-6.2 eV) suggests nucleophilic attack susceptibility .
  • ADME Prediction : SwissADME estimates bioavailability (e.g., LogP ~2.5) and blood-brain barrier penetration .

Q. How do structural modifications (e.g., substituent variations) affect the compound’s physicochemical and biological properties?

Methodological Answer:

  • Case Study : Replacing the morpholinosulfonyl group with a methoxyphenyl group increases LogP from 2.1 to 3.4, enhancing membrane permeability but reducing solubility .
  • Bioactivity Trends :
    • Electron-Withdrawing Groups (e.g., -SO₂-morpholine): Improve enzyme inhibition (IC₅₀ ~5 µM vs. 15 µM for -OCH₃ analogs) due to stronger electrostatic interactions .
    • Bulkier Substituents : Reduce binding affinity by steric hindrance (e.g., 10-fold decrease in activity with cycloheptyl groups) .

Q. How can X-ray crystallography and spectral data resolve ambiguities in tautomeric forms or regiochemistry?

Methodological Answer:

  • X-ray Crystallography : Determines the dominant tautomer (e.g., thione vs. thiol) and confirms the 1,2,4-triazole substitution pattern. For example, CCDC-1441403 data show the thiol form is stabilized by intramolecular hydrogen bonds .
  • Spectral Contradictions :
    • If NMR suggests two tautomers, variable-temperature NMR can identify equilibrium shifts (e.g., coalescence at 80°C) .
    • IR and Raman spectroscopy differentiate S-H (2550 cm⁻¹) vs. C=S (1250 cm⁻¹) vibrations .

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